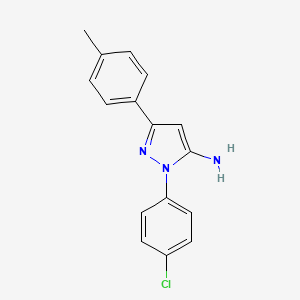

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Description

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 4-chlorophenyl group at position 1 and a 4-methylphenyl (p-tolyl) group at position 3 of the pyrazole ring, with an amine substituent at position 5. The chlorine atom at the para position of the phenyl ring and the methyl group on the adjacent aryl moiety contribute to its unique electronic and steric properties, which may influence reactivity, solubility, and biological interactions. Its molecular formula is C₁₆H₁₄ClN₃, with a molecular weight of 283.76 g/mol (calculated from atomic masses).

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREOJQVWQLCFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363135 | |

| Record name | 4W-0341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-70-9 | |

| Record name | 4W-0341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine can inhibit the proliferation of various cancer cell lines. For instance, its mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for developing new anticancer therapies .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its utility in treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its efficacy against inflammation .

Antimicrobial Properties

In recent studies, this compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This attribute is particularly relevant in the development of new antibiotics and antifungal agents .

Agricultural Applications

Pesticide Development

The pyrazole scaffold is widely used in pesticide formulations. Research suggests that this compound can act as an effective insecticide or herbicide due to its ability to disrupt biological processes in pests. Its application in agriculture could lead to the development of more environmentally friendly pest control agents .

Plant Growth Regulators

Additionally, derivatives of pyrazoles are being explored as plant growth regulators. They can influence plant growth and development by modulating hormonal pathways, which could enhance crop yield and resistance to environmental stressors .

Material Science Applications

Polymer Synthesis

this compound is also being researched for its potential use in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products .

Nanotechnology

In nanotechnology, this compound has been utilized as a precursor for synthesizing nanoparticles with specific functionalities. The incorporation of pyrazole derivatives into nanomaterials can enhance their catalytic properties and stability, making them suitable for various applications including drug delivery systems and sensors .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating strong efficacy. |

| Study B | Anti-inflammatory Effects | Inhibition of TNF-alpha production by macrophages was observed, confirming anti-inflammatory potential. |

| Study C | Pesticide Development | Field trials showed effective pest control with reduced environmental impact compared to conventional pesticides. |

| Study D | Polymer Synthesis | New polymer composites exhibited improved mechanical properties and thermal stability compared to traditional materials. |

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Pyrazol-5-amine Derivatives and Their Features

Key Comparative Insights

Substituent Position and Electronic Effects

Steric and Functional Group Variations

- Heteroaromatic Substitution : The furan-2-yl group in introduces a planar, oxygen-containing heterocycle, reducing hydrophobicity compared to the target’s p-tolyl group. This may influence solubility and pharmacokinetics .

- Trifluoromethyl (-CF₃) : Compounds like and leverage the -CF₃ group’s metabolic stability and electronegativity, a common strategy in drug design to prolong half-life .

Molecular Weight and Complexity

- The target compound (283.76 g/mol) is heavier than simpler analogs like (207.63 g/mol) due to its dual aryl substituents. Increased molecular weight may correlate with higher lipophilicity, affecting membrane permeability.

Biological Activity

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, a member of the pyrazole family, has garnered attention for its potential biological activities. This compound is characterized by the presence of a 4-chlorophenyl and a 4-methylphenyl group, which contribute to its pharmacological properties. The following sections explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine. This reaction forms an intermediate hydrazone, which is cyclized under acidic conditions to yield the final pyrazole compound. Common solvents include ethanol and acetic acid, with catalysts such as hydrochloric acid or sulfuric acid facilitating the cyclization process .

Antimicrobial Properties

Research indicates that derivatives of this pyrazole exhibit significant antimicrobial activity. A study evaluating various pyrazole derivatives found that some compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have highlighted its ability to inhibit inflammatory pathways, potentially through the modulation of specific enzymes involved in these processes. For example, certain derivatives were reported to have IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The observed growth inhibition rates suggest that the compound may serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory responses or cancer cell proliferation by binding to active sites on these proteins. For instance, docking studies have indicated that certain derivatives exhibit strong binding affinities to cyclooxygenase-2 (COX-2), a common target in anti-inflammatory drug development .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.